Bienvenue dans la boutique en ligne BenchChem!

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide

Enzyme inhibition Structure-activity relationship Benzamide positional isomers

4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide (CAS 920393-81-3) is a synthetic benzamide derivative (C18H21NO3S, MW 331.4) bearing a para-tert-butyl substituent on the benzoyl ring and an ortho-methylsulfonyl group on the aniline ring. The ortho-sulfonyl substitution pattern differentiates it from its para-methylsulfonyl positional isomer (CAS 920186-61-4), potentially altering both steric and electronic interactions at biological targets.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 920393-81-3
Cat. No. B2886458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide
CAS920393-81-3
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C18H21NO3S/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)23(4,21)22/h5-12H,1-4H3,(H,19,20)
InChIKeyZAAVFGZGYVRISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide (CAS 920393-81-3): Procurement-Relevant Structural and Chemical Profile


4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide (CAS 920393-81-3) is a synthetic benzamide derivative (C18H21NO3S, MW 331.4) bearing a para-tert-butyl substituent on the benzoyl ring and an ortho-methylsulfonyl group on the aniline ring . The ortho-sulfonyl substitution pattern differentiates it from its para-methylsulfonyl positional isomer (CAS 920186-61-4), potentially altering both steric and electronic interactions at biological targets . This compound is primarily a research tool sold by specialty chemical suppliers for non-human experimental use .

Why 4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide Cannot Be Simply Substituted by In-Class Analogs


Benzamide derivatives with ortho-, meta-, or para-methylsulfonyl substitution show markedly different biological activities even in closely related chemical series [1]. For example, in a series of substituted benzamide derivatives tested for enzyme inhibition, the position of the substituent on the benzamide ring altered IC50 values by more than 17-fold (2-Me: 8.7 μM vs. 4-Me: 29.1 μM) [1]. Additionally, the ortho-methylsulfonyl group may confer distinct conformational properties compared to the para-substituted analog (CAS 920186-61-4), potentially influencing target engagement profile . Therefore, substituting this compound with a positional isomer without experimental validation risks altering the pharmacological or biochemical readout.

4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide: Quantitative Differentiation Evidence vs. Comparators


Positional Isomer Selectivity: Ortho- vs. Para-Methylsulfonyl Substitution in Benzamide Derivatives

In a published structure-activity relationship (SAR) study of substituted benzamide derivatives, changing the methyl substituent position from 3-Me to 4-Me on the benzamide ring altered the enzyme inhibitory IC50 from 14.8 ± 5.0 μM to 29.1 ± 3.8 μM, a ~2-fold difference [1]. While the tested compounds differ from the target structure, the data demonstrate that positional isomerism in benzamides can produce quantitatively meaningful differences in biological activity. The target compound features an ortho-methylsulfonyl group, whereas its closest commercially available positional isomer (CAS 920186-61-4) bears the methylsulfonyl group at the para position . By class-level inference, the ortho substitution pattern of the target compound is expected to confer distinct steric and electronic properties that may translate into differentiated target engagement compared to the para isomer.

Enzyme inhibition Structure-activity relationship Benzamide positional isomers

Carbonic Anhydrase Inhibition: 4-tert-Butyl-Phenylcarboxamido Pharmacophore as Potent hpCA Inhibitor

A library of sulfonamide/sulfamate derivatives bearing 4-tert-butyl-phenylcarboxamido tails (the identical pharmacophore present in the target compound) was screened against Helicobacter pylori α-carbonic anhydrase (hpCA). Potent inhibitors in this series exhibited KI values in the range of 12–84 nM, with selectivity ratios for hpCA over human carbonic anhydrase II (hCA II) ranging from 1.25 to 3.48 [1]. By contrast, simple 4-substituted benzenesulfonamides lacking the tert-butyl-benzamide lipophilic tail showed only weak inhibition (KI 873–4360 nM) [1]. This represents a >100-fold potency enhancement associated with the 4-tert-butyl-phenylcarboxamido moiety. The target compound incorporates this same 4-tert-butyl-benzamide substructure and may therefore exhibit similarly enhanced inhibition of hpCA or related carbonic anhydrase isoforms.

Carbonic anhydrase inhibition Helicobacter pylori Sulfonamide pharmacophore

Sigma-1 Receptor Ligand Potential: Tert-Butyl Benzamide Derivatives Show Nanomolar Affinity and Subtype Selectivity

In a systematic evaluation of benzamide-derived sigma receptor ligands, substitution with a tert-butyl group on the benzamide scaffold (compounds 7b-d) yielded excellent sigma-1 receptor (S1R) affinity with Ki values of 1.6–7.3 nM and substantial sigma-2/sigma-1 selectivity ratios (S2R/S1R up to 126 for derivative 7d) [1]. In contrast, benzamide derivatives with 4-position halogeno, cyano, or nitro substituents showed a broader selectivity profile (S1R Ki = 1.2–3.6 nM) but distinct structure-selectivity relationships [1]. The target compound, bearing both a tert-butyl group and an ortho-methylsulfonyl substituent, occupies a unique position in this chemical space, combining structural features associated with high S1R affinity (tert-butyl) and polarity-modulating functionality (methylsulfonyl).

Sigma-1 receptor Benzamide SAR S2R/S1R selectivity

Antiproliferative Activity: Phenylsulfonyl-Benzamide Scaffold Demonstrates Low-Micromolar Potency in Prostate Cancer Cell Lines

A rational design approach modifying the antiandrogen drug bicalutamide produced a series of phenylsulfonyl-benzamide derivatives with significantly improved antiproliferative activity [1]. Several compounds in this series demonstrated IC50 values in the low micromolar range across four human prostate cancer cell lines (LNCaP, PC-3, DU145, and 22Rv1) [1]. The cytotoxicity profile was also evaluated in the HEK293 non-cancerous cell line, providing a selectivity baseline [1]. While the target compound was not directly tested in this study, its structural features—a benzamide core with an ortho-sulfonyl group—align it with this pharmacophore class. By comparison, bicalutamide itself and other non-steroidal antiandrogens lose efficacy due to adaptive androgen receptor mutations (W741L, F876L), a limitation that newer phenylsulfonyl-benzamide derivatives were designed to overcome [1].

Prostate cancer Antiandrogen Phenylsulfonyl-benzamide Antiproliferative

Supplier-Defined Purity Benchmark: HPLC Purity ≥95% as Minimum Specification for Research-Grade Material

Commercial suppliers of 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide specify a minimum HPLC purity of ≥95%, with validation by elemental analysis . This purity specification is comparable to or exceeds that of many in-class benzamide research compounds, where typical vendor-reported purity ranges from 95% to 98% . The methylsulfonyl group in this compound is susceptible to oxidation, forming sulfone derivatives ; therefore, verifying purity post-synthesis is critical to ensure experimental reproducibility. No quantitative stability data under accelerated storage conditions were identified in the public domain for this specific compound.

Quality control HPLC purity Research chemical procurement

4-(tert-Butyl)-N-(2-(methylsulfonyl)phenyl)benzamide: Evidence-Backed Research Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling in Anti-Infective Drug Discovery

The 4-tert-butyl-phenylcarboxamido pharmacophore present in this compound has been validated as a key potency determinant for Helicobacter pylori carbonic anhydrase (hpCA) inhibition, with KI values reaching 12–84 nM and selectivity ratios of 1.25–3.48 over human hCA II [1]. Researchers developing selective anti-H. pylori agents can employ this compound as a scaffold for further derivatization or as a reference compound in hpCA inhibition assays. Its ortho-methylsulfonyl group may additionally confer isoform selectivity distinct from previously characterized para-substituted analogs.

Sigma-1 Receptor Ligand Development for Neuropharmacology Research

Tert-butyl-substituted benzamide derivatives exhibit nanomolar S1R affinity (Ki = 1.6–7.3 nM) with S2R/S1R selectivity ratios up to 126 [1]. This compound, bearing both the privileged tert-butyl group and a unique ortho-methylsulfonyl substituent, represents an underexplored chemotype for sigma receptor studies. It is suitable for use in radioligand displacement assays using [3H]-DTG in brain membrane preparations to determine binding affinity and selectivity profiles against S1R and S2R.

Androgen Receptor Antagonist Screening in Castration-Resistant Prostate Cancer Models

Phenylsulfonyl-benzamide derivatives have demonstrated significantly improved antiproliferative activity (low μM IC50) compared to bicalutamide across multiple prostate cancer cell lines, including models relevant to castration-resistant disease [1]. This compound can serve as a starting point for medicinal chemistry optimization targeting the androgen receptor, with screening in LNCaP, PC-3, DU145, and 22Rv1 cell lines providing a comprehensive assessment of anti-proliferative potential and selectivity against HEK293 non-cancerous cells [1].

Structure-Activity Relationship Studies on Benzamide Positional Isomers

Published benzamide SAR data demonstrate that positional isomerism (e.g., 3-Me vs. 4-Me on the benzamide ring) yields quantifiable differences in enzyme inhibitory activity (IC50 14.8 μM vs. 29.1 μM) [1]. This compound's ortho-methylsulfonyl substitution pattern provides a structurally distinct complement to the commercially available para-methylsulfonyl isomer (CAS 920186-61-4), enabling paired isomer studies to probe the effect of sulfonyl group position on target engagement, solubility, and metabolic stability [2].

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.